molecular formula C12H14F3N3O3 B2954880 3,3,3-Trifluoro-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one CAS No. 2034284-28-9

3,3,3-Trifluoro-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one

Cat. No.: B2954880
CAS No.: 2034284-28-9
M. Wt: 305.257
InChI Key: XMGMZBXMUNTAGL-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a trifluoromethyl group, which is a functional group in chemistry with the formula -CF3. The trifluoromethyl group is a common motif in pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring and the trifluoromethyl group. The pyrrolidine ring would contribute to the stereochemistry of the molecule . The trifluoromethyl group is known to be a strong electron-withdrawing group, which could affect the reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. The pyrrolidine ring could potentially undergo reactions at the nitrogen atom, such as alkylation or acylation . The trifluoromethyl group could potentially undergo reactions with strong nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine ring and the trifluoromethyl group. For example, the trifluoromethyl group is highly electronegative, which could affect the polarity of the molecule .

Scientific Research Applications

Azirine Strategy for Synthesis

One significant application is the use of trifluoromethyl-containing building blocks for the synthesis of trifluoromethyl-substituted aminopyrroles, leveraging the 2H-azirine ring expansion strategy. This method allows for the transformation of primary products into alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates via methylation/hydrazinolysis, highlighting a pathway for synthesizing potentially bioactive compounds (Khlebnikov et al., 2018).

Cyclization of Ethyl Propionates

Another application involves the cyclization of ethyl 2-ethoxymethylene-3-oxo-3-(polyfluoroalkyl)propionates with 3-amino-5-hydroxypyrazole, leading to the formation of various pyrazolo[1,5-a]pyrimidines. This process underscores the role of such chemical structures in creating new molecular frameworks that may be useful in drug development and material science (Goryaeva et al., 2013).

Enantioselective Fluorodehydroxylation

The first homochiral aminofluorosulphurane based on similar structures shows effectiveness as an enantioselective fluorodehydroxylating agent. This highlights its potential application in asymmetric synthesis, a crucial aspect of pharmaceutical manufacturing where the creation of specific enantiomers is vital (Hann & Sampson, 1989).

Electrophilic Oxyalkylation

Electrophilic 2-(trifluoroacetyl)-1,3-azoles show exceptional activity in the C-oxyalkylation of five-membered heterocycles, demonstrating the trifluoromethyl group's role in modulating reactivity and potentially influencing the pharmacokinetic properties of resultant molecules (Khodakovskiy et al., 2010).

Future Directions

The future research directions for this compound could include further exploration of its synthesis, investigation of its reactivity under various conditions, and evaluation of its biological activity. Given the known biological activity of both pyrrolidine derivatives and trifluoromethyl-containing compounds , this compound could potentially have interesting biological properties that could be worth investigating.

Properties

IUPAC Name

3,3,3-trifluoro-1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O3/c1-20-10-11(17-4-3-16-10)21-8-2-5-18(7-8)9(19)6-12(13,14)15/h3-4,8H,2,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGMZBXMUNTAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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